Ethyl 1,2,2,4-tetramethyl-1,2-dihydroquinoline-6-carboxylate
Overview
Description
Scientific Research Applications
Unique Mechanism of Action in Marine Alkaloids
Ethyl 1,2,2,4-tetramethyl-1,2-dihydroquinoline-6-carboxylate, found in marine alkaloids such as Trabectedin (ET-743), has a distinct mechanism of action. It interacts with the minor groove of DNA, affecting transcription factors, DNA-binding proteins, and DNA repair pathways. This interaction suggests potential applications in cancer therapy, as evidenced by its combination with other anticancer agents in clinical studies (D’Incalci & Galmarini, 2010).
Antioxidant Properties in Food Preservation
The compound and its analogues, such as Ethoxyquin (1,2 dihydro-6-ethoxy-2,2,4-trimethylquinoline), demonstrate significant antioxidant properties. They are particularly effective in preserving polyunsaturated fatty acids in fish meal, preventing spontaneous combustion. These properties underline its potential for broader applications in food preservation and stability (de Koning, 2002).
Role in Tetrahydroisoquinoline Therapeutics
Ethyl 1,2,2,4-tetramethyl-1,2-dihydroquinoline-6-carboxylate shares structural similarities with tetrahydroisoquinolines (THIQs), a class of compounds with a wide range of therapeutic applications. THIQs have shown potential in treating cancer, malaria, central nervous system disorders, and more, indicating possible research avenues for the compound (Singh & Shah, 2017).
Analytical Methods for Determining Antioxidant Activity
The compound's efficacy as an antioxidant can be evaluated using various analytical methods, such as ORAC, HORAC, TRAP, and TOSC tests, among others. Understanding these methods can aid in assessing its antioxidant capacity, which is crucial for applications in food engineering, medicine, and pharmacy (Munteanu & Apetrei, 2021).
Ethylene Biosynthesis and Its Implications
Research on ethylene biosynthesis, where compounds like 1-aminocyclopropane-1-carboxylic acid (ACC) play a critical role, may offer insights into the biological activities of ethyl 1,2,2,4-tetramethyl-1,2-dihydroquinoline-6-carboxylate. Understanding ACC's diverse roles could pave the way for novel agricultural and biotechnological applications, where ethylene regulation is crucial (Van de Poel & Van Der Straeten, 2014).
properties
IUPAC Name |
ethyl 1,2,2,4-tetramethylquinoline-6-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21NO2/c1-6-19-15(18)12-7-8-14-13(9-12)11(2)10-16(3,4)17(14)5/h7-10H,6H2,1-5H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GWVJMEHWYXQHCK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC2=C(C=C1)N(C(C=C2C)(C)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.34 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 1,2,2,4-tetramethyl-1,2-dihydroquinoline-6-carboxylate |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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